molecular formula C10H10BrN B8667626 3-(3-Bromopropyl)benzonitrile CAS No. 83101-15-9

3-(3-Bromopropyl)benzonitrile

Cat. No. B8667626
CAS RN: 83101-15-9
M. Wt: 224.10 g/mol
InChI Key: SHCYJKVSXCAQAN-UHFFFAOYSA-N
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Description

3-(3-Bromopropyl)benzonitrile is a useful research compound. Its molecular formula is C10H10BrN and its molecular weight is 224.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Bromopropyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Bromopropyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

83101-15-9

Product Name

3-(3-Bromopropyl)benzonitrile

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

3-(3-bromopropyl)benzonitrile

InChI

InChI=1S/C10H10BrN/c11-6-2-5-9-3-1-4-10(7-9)8-12/h1,3-4,7H,2,5-6H2

InChI Key

SHCYJKVSXCAQAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#N)CCCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1.5 g (8.56 mmol) of 3-(3-cyanophenyl)propionic acid and 1.19 ml (8.56 mmol) of triethylamine were dissolved in 42 ml of tetrahydrofuran. 0.819 ml (8.56 mmol) of ethyl chloroformate was added to the solution under cooling with ice, and they were stirred for 20 minutes. Precipitates thus formed were removed by the suction filtration. 3 g of ice and 0.648 g (17.12 mmol) of sodium borohydride were added to the filtrate under cooling with ice, and they were stirred for 1 hour. 20 ml of 1 N aqueous hydrogen chloride solution was added to the reaction mixture, and they were stirred at room temperature for one hour. After the treatment with ethyl acetate as the extractant in an ordinary manner, an oily residue was obtained, which was dissolved in 86 ml of dichloromethane. 5.68 g (17.12 mmol) of carbon tetrabromide and 2.69 g (10.27 mmol) of triphenylphosphine were added to the solution, and they were stirred at room temperature for one hour. The reaction mixture was treated with ethyl acetate as the extractant in an ordinary manner to obtain the crude compound, which was purified by the silica gel column chromatography to obtain the title compound.
Quantity
86 mL
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0 (± 1) mol
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0 (± 1) mol
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solvent
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1.5 g
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reactant
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1.19 mL
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reactant
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42 mL
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solvent
Reaction Step Four
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0.819 mL
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reactant
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[Compound]
Name
ice
Quantity
3 g
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reactant
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0.648 g
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reactant
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20 mL
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reactant
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5.68 g
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reactant
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2.69 g
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reactant
Reaction Step Eight

Synthesis routes and methods II

Procedure details

To a mixture of 21.8 g (0.083 moles) of triphenyl phosphine stirred in 30 ml acetonitrile, 13.2 g (4.26 ml) bromine in 75 ml acetonitrile was added dropwise with stirring in an ice bath. After the addition was complete, the ice bath was removed and the mixture warmed to room temperature. Then a mixture of 12.1 g (0.075 mole) of 3-(3-cyanophenyl)-1-propanol (the product of step (b)) in 30 ml acetonitrile was added dropwise. The resulting mixture was allowed to warm to about 45°-50° C., was stirred overnight and then stripped. Benzene (50 ml) was added to the residue; the mixture was evaporated. Then, additional benzene (50 ml) was added. The mixture was stirred, and then filtered to remove the triphenyl phosphine. The filtrate was stripped to give an oil. The oil was chromatographed using a column containing 3.5 inches of 200 mesh silica gel (Merck) eluting with benzene, until TLC showed that no further product was eluted from the column. The eluates were pooled and stripped to give 17 g of an oil. The oil was distilled in a Kugelrohr apparatus, the fraction bpt. 102°-103° C. was collected to give 15.7 g of the above-identified product as an oil.
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
4.26 mL
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reactant
Reaction Step Two
Quantity
75 mL
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solvent
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12.1 g
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reactant
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0 (± 1) mol
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reactant
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30 mL
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solvent
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50 mL
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reactant
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Quantity
30 mL
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solvent
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Name

Synthesis routes and methods III

Procedure details

Compound 75-2 (4.45 g) was dissolved in methylene chloride (95 ml), triphenylphosphine (8.13 g) and N-bromosuccinimide (5.51 g) were added under ice-cooling, and the mixture was stirred under ice-cooling for 2 hr. Water was added to the reaction mixture, and the mixture was extracted with methylene chloride and washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. Diethyl ether was added, and the precipitated triphenylphosphine oxide was filtered off. The concentrate of the filtrate was purified by silica gel column chromatography (hexane:ethyl acetate=10:1) to give the object product (5.44 g) as a colorless oil.
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
95 mL
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solvent
Reaction Step One
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8.13 g
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reactant
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5.51 g
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reactant
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Quantity
0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a mixture of 21.8 g (0.083 moles) of triphenyl phosphine stirred in 30 ml acetonitrile, 13.2 g (4.26 ml) bromide in 75 ml acetonitrile was added dropwise with stirring in an ice bath. After the addition was complete, the ice bath was removed and the mixture warmed to room temperature. Then a mixture of 12.1 g (0.075 mole) of 3-(3-cyanophenyl)-1-propanol (the product of step (b)) in 30 ml acetonitrile was added dropwise. The resulting mixture was allowed to warm to about 45°-50° C., was stirred overnight and then stripped. Benzene (50 ml) was added to the residue; the mixture was evaporated. Then, additional benzene (50 ml) was added. The mixture was stirred, and then filtered to remove the triphenyl phosphine. The filtrate was stripped to give an oil. The oil was chromatographed using a column containing 3.5 inches of 200 mesh silica gel (Merck) eluting with benzene, until TLC showed that no further product was eluted from the column. The eluates were pooled and stripped to give 17 g of an oil. The oil was distilled in a Kugelrohr apparatus, the fraction bpt. 102°-103° C. was collected to give 15.7 g of the above-identified product as an oil.
Quantity
21.8 g
Type
reactant
Reaction Step One
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4.26 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
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12.1 g
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
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50 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Name

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